molecular formula C13H16N2O3 B14373972 Ethyl 3-oxo-2-propyl-2,3-dihydro-1H-indazole-1-carboxylate CAS No. 89438-42-6

Ethyl 3-oxo-2-propyl-2,3-dihydro-1H-indazole-1-carboxylate

Cat. No.: B14373972
CAS No.: 89438-42-6
M. Wt: 248.28 g/mol
InChI Key: LBEARZGEFRVIHL-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-propyl-2,3-dihydro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a ketone, and a propyl substituent. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-oxo-2-propyl-2,3-dihydro-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(2-nitrophenyl)acetate with propylamine, followed by reduction and cyclization to form the indazole ring . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxo-2-propyl-2,3-dihydro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-oxo-2-propyl-2,3-dihydro-1H-indazole-1-carboxylate has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2-propyl-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-oxo-2-propyl-2,3-dihydro-1H-indazole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold for drug development and other applications .

Properties

CAS No.

89438-42-6

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

ethyl 3-oxo-2-propylindazole-1-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-3-9-14-12(16)10-7-5-6-8-11(10)15(14)13(17)18-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

LBEARZGEFRVIHL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N1C(=O)OCC

Origin of Product

United States

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